2,4-Diaminobutanoic acid hydrochloride discovery and history
2,4-Diaminobutanoic acid hydrochloride discovery and history
An In-Depth Technical Guide to the Discovery and History of 2,4-Diaminobutanoic Acid Hydrochloride
Authored by a Senior Application Scientist
Preamble: The Emergence of a Dual-Faceted Diamino Acid
In the vast repository of natural and synthetic molecules, few non-proteinogenic amino acids present as compelling a narrative as 2,4-Diaminobutanoic acid (DABA), particularly in its hydrochloride salt form which enhances solubility and stability for research applications.[] Initially identified as a component of antibiotics and later as a potent neurotoxin, the history of DABA is a journey through microbiology, toxicology, and cutting-edge synthetic chemistry. This guide provides an in-depth exploration of the discovery, history, and evolving scientific significance of 2,4-Diaminobutanoic acid hydrochloride, tailored for researchers, scientists, and professionals in drug development. We will dissect its natural origins, chronicle the evolution of its synthesis, demystify its mechanisms of action, and survey its modern applications, grounding every claim in authoritative scientific literature.
Part 1: Foundational Chemistry and Initial Discovery
2,4-Diaminobutanoic acid is a structural analogue of common amino acids but is not incorporated into proteins during ribosomal translation.[2] It is characterized by the presence of two amino groups, one at the alpha (α) position and another at the gamma (γ) position, relative to the carboxyl group.[2] This unique structure is the foundation of its diverse biological activities.
Table 1: Physicochemical Properties of 2,4-Diaminobutanoic Acid
| Property | Value | Source |
| IUPAC Name | 2,4-diaminobutanoic acid | PubChem[2] |
| Molecular Formula | C₄H₁₀N₂O₂ | PubChem[2] |
| Molar Mass | 118.13 g/mol | PubChem[2] |
| CAS Number | 305-62-4 (for racemate) | PubChem[2] |
| Classification | Non-proteinogenic alpha- and gamma-amino acid | CHEBI[2] |
| pKa (Strongest Acidic) | ~2.55 | FooDB[3] |
| pKa (Strongest Basic) | ~9.95 | FooDB[3] |
Natural Occurrence and First Encounters
The story of DABA begins not in toxicology, but in the study of microbial secondary metabolites. It was identified as a key structural component of polymyxin antibiotics, such as Colistin (Polymyxin E), which are produced by bacteria like Aerobacillus polyaerogenes.[][4] These antibiotics are crucial last-resort treatments for multidrug-resistant Gram-negative infections.[4]
Later, scientific attention shifted to its presence in the plant kingdom, specifically in species of the genus Lathyrus, where it was identified as a "neurolathyrogen"—a compound causing the neurological disorder lathyrism.[5][6] More recently, DABA has been identified in various species of cyanobacteria, often co-occurring with other notorious neurotoxins like β-N-methylamino-L-alanine (BMAA), raising concerns about its role in environmental toxicity and potential links to neurodegenerative diseases.[7][8][9] Research has also shown that some diatoms, such as Thalassiosira pseudonana, may produce DABA as a defense mechanism against predators like copepods.[10]
Part 2: The Evolution of DABA Synthesis
The utility of DABA in research, from peptide synthesis to toxicological studies, necessitated the development of robust synthetic routes. Early methods were often low-yield and complex. Over the decades, chemists have refined these processes, starting from readily available precursors.
Historical Synthetic Approaches
-
From Glutamic Acid: Early syntheses utilized glutamic acid, applying the Schmidt reaction with hydrazoic acid to selectively remove a carboxyl group and introduce an amine. However, yields were often low, falling below 20%.[11]
-
From Phthalimido Derivatives: Other approaches involved multi-step processes starting from intermediates like β-phthalimido ethylmalonic ester, which were subsequently brominated, decarboxylated, aminated, and hydrolyzed to yield racemic DABA.[11]
Modern, High-Yield Synthetic Protocols
More efficient methods have since been developed to overcome the limitations of early syntheses. A notable advancement involves the use of γ-butyrolactone as a starting material, which is both readily available and economical.
A particularly effective modern synthesis starts from homoserine, protecting the existing amino and carboxyl groups before converting the hydroxyl group to an amine, followed by deprotection.[12] This provides excellent stereochemical control. Another robust method involves a double nucleophilic substitution on 2-bromo-4-butyrolactone using potassium phthalimide, followed by acid hydrolysis.[13]
Below is a generalized workflow based on the butyrolactone methodology, a testament to the field's progress in achieving high-yield production of DABA dihydrochloride.
Workflow: Synthesis of 2,4-Diaminobutyric Acid Dihydrochloride from Butyrolactone
Caption: High-level workflow for DABA synthesis from 2-bromo-4-butyrolactone.
Detailed Experimental Protocol: Synthesis from Butyrolactone
This protocol is a conceptual representation based on established literature.[13]
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First Substitution: To a solution of 2-bromo-4-butyrolactone (1.0 eq) in dimethylformamide (DMF), add potassium phthalimide (1.0 eq). Heat the mixture at 100°C for approximately 12 hours.
-
Isolation of Intermediate 1: Pour the reaction mixture onto ice. The resulting precipitate, 2-phthalimidolactone, is filtered and washed.
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Second Substitution (Ring Opening): The isolated 2-phthalimidolactone (1.0 eq) is reacted with a second equivalent of potassium phthalimide (1.0 eq) in DMF. This opens the lactone ring to form 3,4-diphthalimidobutyric acid.
-
Isolation of Intermediate 2: The product from step 3 is isolated, typically by precipitation and filtration.
-
Hydrolysis: The 3,4-diphthalimidobutyric acid is suspended in concentrated hydrochloric acid and heated under reflux to cleave the phthalimide protecting groups.
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Final Product Isolation: After hydrolysis, phthalic acid precipitates upon cooling and is removed by filtration. The filtrate is then evaporated to dryness in vacuo to yield the crude 2,4-diaminobutyric acid dihydrochloride. Further purification can be achieved by recrystallization.
Self-Validation Check: The identity and purity of the final product should be confirmed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry, and by comparing its melting point to literature values.[13]
Part 3: The Neurotoxic Mechanisms of Action
The primary driver of research into DABA has been its potent neurotoxicity.[5][6] Its effects are multifaceted, primarily disrupting inhibitory neurotransmission and inducing a state of chronic ammonia toxicity.
Disruption of the GABAergic System
DABA's neurotoxicity is strongly linked to its interference with the gamma-aminobutyric acid (GABA) system, the main inhibitory neurotransmitter network in the central nervous system.[14][15]
-
Inhibition of GABA Transaminase (GABA-T): DABA acts as an inhibitor of GABA-T, the enzyme responsible for degrading GABA.[14][15] By blocking this enzyme, DABA causes GABA to accumulate in the synapse, leading to an initial enhancement of inhibitory signals.
-
Inhibition of GABA Reuptake: DABA also functions as a GABA reuptake inhibitor, further increasing the synaptic concentration of GABA.[15]
While an increase in GABA is initially inhibitory and can have anticonvulsant effects, the chronic overstimulation and subsequent dysregulation of the GABAergic system can paradoxically lead to excitotoxicity, tremors, and convulsions.[5][15]
Caption: DABA's mechanism of action, inhibiting GABA reuptake and degradation.
Induction of Ammonia Toxicity
Beyond the GABA system, a critical and perhaps primary mechanism of DABA's toxicity involves the disruption of the urea cycle in the liver.[5][6]
-
Inhibition of Ornithine Carbamoyltransferase: DABA is a competitive inhibitor of ornithine carbamoyltransferase, a key enzyme in the urea cycle responsible for converting ornithine and carbamoyl phosphate to citrulline.[5][6]
-
Consequences: Inhibition of this enzyme impairs the liver's ability to detoxify ammonia into urea. This leads to a prolonged, slight increase in the concentration of ammonia in the blood and brain.[5][6] This chronic hyperammonemia is believed to be a major contributor to the neurotoxic effects observed, including hyperirritability and convulsions, which manifest 12-20 hours after exposure in animal models.[5][6] This delayed effect contrasts with acute ammonia toxicity, suggesting a slow-acting but potent disruption of metabolic function.[6]
Other Neurotoxic Effects
Recent studies have further illuminated DABA's neurotoxicity, showing that it can activate N-methyl-D-aspartate (NMDA) receptors and induce molecular signatures consistent with neurodegeneration, such as endoplasmic reticulum stress and the downregulation of ALS-associated genes in zebrafish models.[8] In fact, these studies suggest DABA may be a more potent neurotoxin than the more widely studied BMAA.[8]
Part 4: A Historical Timeline of DABA Research
The scientific understanding of DABA has been built over more than 70 years of research. The following timeline highlights the key milestones in this journey.
Caption: Key milestones in the research history of 2,4-Diaminobutanoic acid.
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1940s-1950s: DABA is identified as a constituent of polymyxin antibiotics.[4] Synthetic methods begin to be explored to understand its structure and function.[11]
-
1960s: The L-isomer of DABA is identified as a neurolathyrogen, a toxic compound found in Lathyrus plants responsible for neurological disorders.[5][6]
-
1968: A seminal paper by O'Neal et al. demonstrates that DABA's neurotoxicity is mediated, at least in part, by its inhibition of the liver enzyme ornithine carbamoyltransferase, leading to chronic ammonia toxicity.[5][6]
-
1970s: Research establishes the link between DABA and the GABAergic system, identifying it as an inhibitor of both GABA transaminase and GABA reuptake.[15]
-
2000s-Present: DABA is detected in cyanobacteria, often alongside BMAA, prompting investigations into its environmental impact and its potential role as a contributor to neurodegenerative diseases like ALS.[7][8][9]
-
2020s: Research expands into the therapeutic potential of DABA derivatives. Its unique structure is leveraged to create novel molecules, including dendrons for delivering antisense PNA to bacteria and other derivatives with potential anticancer activity.[16][17][18]
Part 5: Current Research and Future Outlook
Once viewed primarily as a toxin, DABA is now also recognized as a versatile chemical scaffold. The dihydrochloride salt remains a crucial reagent for this research.[19]
Drug Development and Delivery
The diamino structure of DABA makes it an excellent building block for creating cationic molecules.
-
Antimicrobial Agents: DABA-based dendrons (tree-like molecules) are being developed as carriers to deliver antisense peptide nucleic acids (PNAs) into Gram-negative bacteria, offering a novel strategy to combat antibiotic resistance.[16]
-
Anticancer Research: DABA is a non-physiological amino acid that shows potent antitumoral activity against human glioma cells in vitro, possibly due to high uptake leading to osmotic lysis.[20] Furthermore, complex derivatives containing other heterocyclic scaffolds are being synthesized and evaluated as potent antitumor agents.[17]
-
Peptide Synthesis: Protected forms of DABA, such as Nγ-Boc-L-2,4-diaminobutyric acid, are valuable intermediates in peptide synthesis, allowing for the creation of modified peptides with enhanced stability or novel functions.[21]
Neurobiology and Toxicology
The potential link between environmental exposure to cyanobacterial toxins like DABA and neurodegenerative diseases remains an active and critical area of research.[8] Understanding the chronic effects of low-dose exposure is a key priority for public health and environmental science.
Conclusion
From its discovery as a piece of a life-saving antibiotic to its characterization as a potent neurotoxin, and now its re-emergence as a valuable scaffold in drug development, 2,4-Diaminobutanoic acid hydrochloride has had a rich and complex history. Its journey underscores a fundamental principle in toxicology and pharmacology: a molecule's effect is defined by its context, concentration, and chemical application. For researchers and drug developers, DABA is no longer just a toxin to be studied but a versatile building block with which to innovate, offering pathways to novel antimicrobials, anticancer agents, and advanced biomaterials. The continued exploration of this fascinating diamino acid promises to yield further insights into neurobiology and new solutions for therapeutic challenges.
References
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O'Neal, R. M., Chen, C. H., Reynolds, C. S., Meghal, S. K., & Koeppe, R. E. (1968). The 'neurotoxicity' of l-2,4-diaminobutyric acid. Biochemical Journal, 106(3), 699–706. [Link]
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Cirés, S., & Ballot, A. (2016). The neurotoxin 2,4-diaminobutanoic acid (2,4-DAB): genomic insights into how and why it is biosynthesised in some cyanobacteria. ScholarWorks@BGSU. [Link]
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Portland Press. (1968). The 'neurotoxicity' of l-2,4-diaminobutyric acid. Biochemical Journal. [Link]
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Wikipedia. (n.d.). 2,4-Diaminobutyric acid. Wikipedia. [Link]
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Gering, I., et al. (2021). The Cyanotoxin 2,4-DAB Reduces Viability and Causes Behavioral and Molecular Dysfunctions Associated with Neurodegeneration in Larval Zebrafish. National Institutes of Health. [Link]
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Li, C. (1970). The synthesis and cyclization of 2,4-diaminobutyric acid. Oregon State University. [Link]
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Gaudry, R. (1958). SYNTHESIS OF 4-AMINOBUTYRIC ACID AND 2,4-DIAMINOBUTYRIC ACID FROM BUTYROLACTONE. Canadian Science Publishing. [Link]
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FooDB. (2011). 2,4-Diaminobutyric acid. FooDB. [Link]
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CD Biosynsis. (n.d.). DAB (2,4-Diaminobutyric Acid). CD Biosynsis. [Link]
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Ivanova, G., et al. (2022). Antisense Peptide Nucleic Acid–Diaminobutanoic Acid Dendron Conjugates with SbmA-Independent Antimicrobial Activity against Gram-Negative Bacteria. ACS Infectious Diseases. [Link]
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Yamanaka, K., et al. (2021). Molecular and Mechanistic Characterization of PddB, the First PLP-Independent 2,4-Diaminobutyric Acid Racemase Discovered in an Actinobacterial D-Amino Acid Homopolymer Biosynthesis. Frontiers. [Link]
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National Center for Biotechnology Information. (n.d.). L-2,4-Diaminobutyric acid. PubChem. [Link]
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Human Metabolome Database. (2023). 2,4-Diaminobutyric acid. HMDB. [Link]
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MDPI. (n.d.). Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. MDPI. [Link]
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